(1-Cyclopropanecarbonylpiperidin-3-yl)methanol
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Overview
Description
(1-Cyclopropanecarbonylpiperidin-3-yl)methanol is a compound that features a piperidine ring substituted with a cyclopropanecarbonyl group and a methanol group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropanecarbonylpiperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with cyclopropanecarbonyl chloride under basic conditions, followed by reduction to introduce the methanol group. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods can include the use of automated reactors and precise control of reaction parameters to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropanecarbonylpiperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(1-Cyclopropanecarbonylpiperidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1-Cyclopropanecarbonylpiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidinone share structural similarities with (1-Cyclopropanecarbonylpiperidin-3-yl)methanol.
Cyclopropane Derivatives: Compounds containing cyclopropane rings, such as cyclopropanecarboxylic acid.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring with a cyclopropanecarbonyl group and a methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
cyclopropyl-[3-(hydroxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C10H17NO2/c12-7-8-2-1-5-11(6-8)10(13)9-3-4-9/h8-9,12H,1-7H2 |
InChI Key |
YAEKDGNZUQBZDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)CO |
Origin of Product |
United States |
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